

Spectroscopic Profile of 4-Bromo-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-hydroxybenzonitrile**

Cat. No.: **B1282075**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-hydroxybenzonitrile** (also known as 5-Bromo-2-cyanophenol), a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. While a complete set of experimentally-derived spectra is not readily available in the public domain, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol
CAS Number	288067-35-6
Appearance	White to light yellow crystalline powder ^{[1][2]}
Exact Mass	196.94763 Da ^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

The predicted ^1H and ^{13}C NMR data for **4-Bromo-2-hydroxybenzonitrile** are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and multiplicities are influenced by the electronic effects of the bromo, hydroxyl, and cyano substituents.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 10.0 - 11.0	Singlet (broad)	1H	Phenolic -OH
~ 7.6 - 7.8	Doublet	1H	Aromatic H (ortho to -CN)
~ 7.4 - 7.6	Doublet of Doublets	1H	Aromatic H (meta to -OH and -CN)
~ 7.0 - 7.2	Doublet	1H	Aromatic H (ortho to -OH)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160	C-OH
~ 135 - 140	C-H (ortho to -CN)
~ 130 - 135	C-H (meta to -OH and -CN)
~ 120 - 125	C-Br
~ 118 - 122	C-H (ortho to -OH)
~ 115 - 120	C-CN
~ 110 - 115	-C≡N

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-hydroxybenzonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3400 - 3200	Broad	O-H stretch (phenolic)
~ 2240 - 2220	Strong, Sharp	C≡N stretch (nitrile)
~ 1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
~ 1300 - 1200	Strong	C-O stretch (phenol)
~ 850 - 750	Strong	C-H bend (out-of-plane, aromatic)
~ 700 - 550	Medium	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Bromo-2-hydroxybenzonitrile** is expected to show a prominent molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).

m/z	Relative Abundance	Assignment
197	~100%	[M] ⁺ (with ⁷⁹ Br)
199	~98%	[M+2] ⁺ (with ⁸¹ Br)
170/172	Variable	[M - HCN] ⁺
118	Variable	[M - Br] ⁺
91	Variable	[C ₆ H ₄ N] ⁺ or [C ₇ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Bromo-2-hydroxybenzonitrile**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Cap the tube and invert several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 scans are typically sufficient.

- Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse program.
 - Number of scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-10 seconds.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

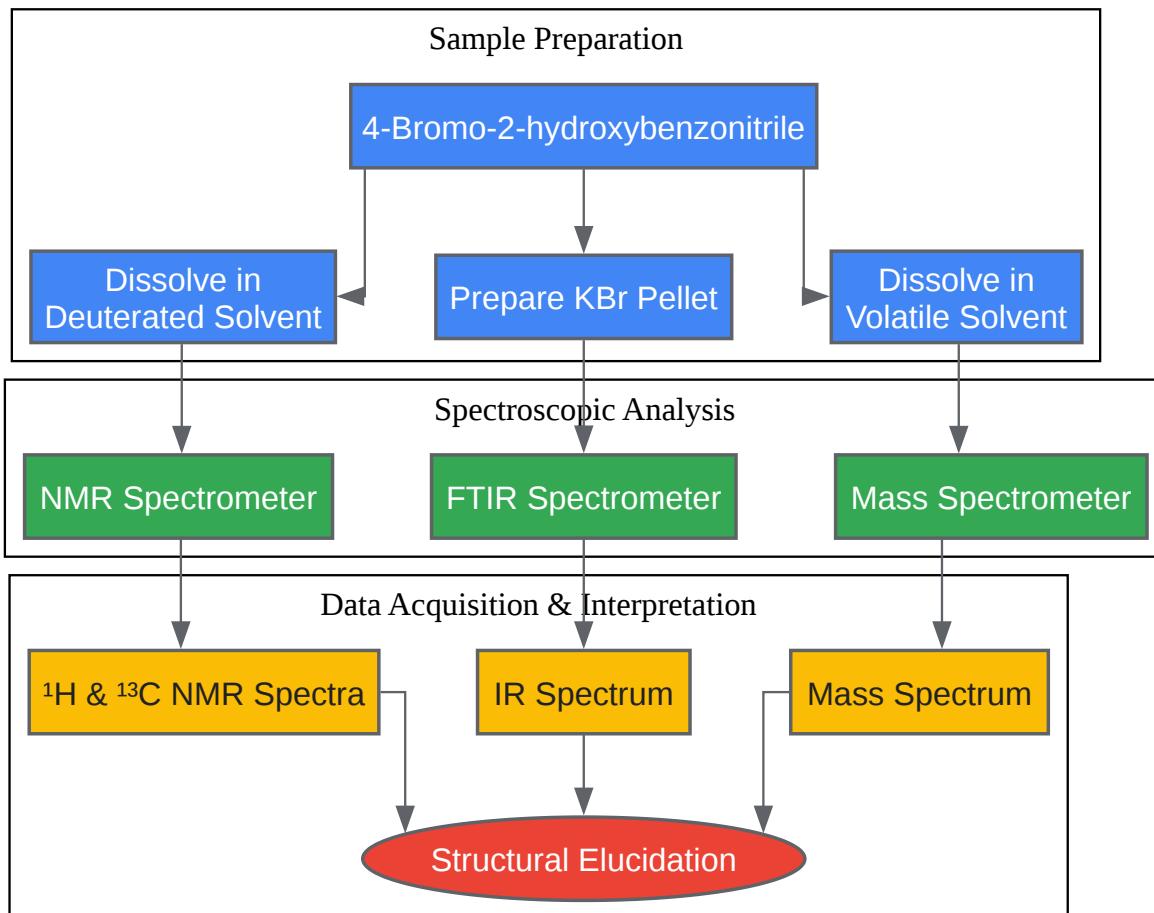
- Thoroughly grind 1-2 mg of **4-Bromo-2-hydroxybenzonitrile** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the fine, homogeneous powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry (EI-MS)

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Procedure:
 - Introduce the sample into the ion source (often via direct insertion probe or gas chromatography inlet).
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Bromo-2-hydroxybenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282075#spectroscopic-data-of-4-bromo-2-hydroxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com